tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate
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Overview
Description
tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate: is a chemical compound with the molecular formula C11H20N2O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a base and a solvent such as dichloromethane. The reaction is usually carried out at room temperature and may require purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Comparison: tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspiro groups. This combination of features makes it particularly useful in certain synthetic and research applications, distinguishing it from similar compounds .
Properties
CAS No. |
1334499-56-7 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(13)5-4-7-12-11/h12H,4-8H2,1-3H3 |
InChI Key |
BEABRSXJJQTIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCN2 |
Origin of Product |
United States |
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